Product packaging for Epaminurad(Cat. No.:CAS No. 1198153-15-9)

Epaminurad

Katalognummer: B607337
CAS-Nummer: 1198153-15-9
Molekulargewicht: 414.05 g/mol
InChI-Schlüssel: ZMVGQIIOXCGAFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Br2N2O3 B607337 Epaminurad CAS No. 1198153-15-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1198153-15-9

Molekularformel

C14H10Br2N2O3

Molekulargewicht

414.05 g/mol

IUPAC-Name

(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone

InChI

InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2

InChI-Schlüssel

ZMVGQIIOXCGAFV-UHFFFAOYSA-N

SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

Kanonische SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Epaminurad; 

Herkunft des Produkts

United States

Beschreibung

Pathophysiology of Hyperuricemia and Gout

Hyperuricemia is defined by elevated serum uric acid levels, generally exceeding 7 mg/dL in men and 6 mg/dL in women. nih.govexplorationpub.com This imbalance can result from increased uric acid production, decreased renal excretion, or a combination of both. nih.govexplorationpub.comjrd.or.kr While dietary purines contribute to uric acid production, the majority is synthesized from endogenous sources. nih.gov Conditions involving high cell turnover, such as hemolysis or tumor lysis syndrome, can accelerate purine (B94841) degradation, leading to elevated uric acid. nih.govpharmgkb.org

The primary clinical manifestation of chronic hyperuricemia is gout, a painful inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints and tissues. frontiersin.orgnih.govjrd.or.kr These crystals form when serum uric acid concentrations exceed the saturation point. frontiersin.orgbpac.org.nz Gout commonly affects the big toe but can involve other joints. rxlist.com Beyond gout, hyperuricemia is associated with other health issues, including uric acid nephrolithiasis (kidney stones), hypertension, chronic kidney disease, and metabolic syndrome. researchgate.netemjreviews.comnih.govexplorationpub.com While not all individuals with hyperuricemia develop gout, the elevated urate levels are a prerequisite for crystal formation. frontiersin.orgjrd.or.kr

Current Pharmacological Modalities for Urate-Lowering Therapy

Urate-lowering therapy (ULT) is essential for managing hyperuricemia and preventing gout flares and associated complications. bpac.org.nznih.gov The primary goal of ULT is to reduce serum urate levels below the saturation point to dissolve existing urate crystals and prevent new ones from forming. bpac.org.nz Current pharmacological approaches target different aspects of uric acid metabolism.

Xanthine (B1682287) Oxidase Inhibitors

Xanthine oxidase inhibitors (XOIs) are a cornerstone of ULT and are often considered first-line agents. bpac.org.nzuspharmacist.com These drugs work by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine (B114508) to xanthine and then xanthine to uric acid in the purine metabolism pathway. uspharmacist.comwikipedia.org By suppressing this enzyme, XOIs reduce the production of uric acid. uspharmacist.comwikipedia.org

Key examples of XOIs include allopurinol (B61711) and febuxostat (B1672324). nih.govuspharmacist.com Allopurinol is a purine analog, while febuxostat is a non-purine selective inhibitor of xanthine oxidase. wikipedia.orgnih.gov Febuxostat inhibits both the oxidized and reduced forms of the enzyme. wikipedia.org

Uricosuric Agents

Uricosuric agents are medications that increase the excretion of uric acid in the urine, thereby lowering serum uric acid levels. rxlist.comontosight.ai Their primary mechanism involves inhibiting the reabsorption of uric acid in the renal tubules. rxlist.comontosight.ai

These agents target specific transporters in the kidney responsible for urate reabsorption. ontosight.ainih.gov Examples of traditional uricosuric agents include probenecid (B1678239) and benzbromarone. nih.govnih.govfrontiersin.org Probenecid is considered a prototypical uricosuric agent and inhibits URAT1 and other anion transporters like OAT1, OAT3, and GLUT9. pharmgkb.orgfrontiersin.org Benzbromarone also inhibits URAT1, with lesser effects on GLUT9, OAT1, and OAT3. frontiersin.org More recent uricosuric agents, such as lesinurad, selectively inhibit the URAT1 transporter. ontosight.aimdwiki.org

Recombinant Uricases

Recombinant uricases are enzymes that catalyze the conversion of uric acid to allantoin, a more water-soluble compound that is easily excreted by the kidneys. researchgate.net This approach is particularly useful in severe or refractory gout where other ULTs are insufficient. Pegloticase is an example of a recombinant uricase approved for chronic gout refractory to conventional therapy. researchgate.net

Translational Research and Future Directions for Epaminurad

Q & A

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer :
  • Materials: Provide CAS numbers, vendor details, and purity certificates .
  • Methods: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Statistics: Report effect sizes, p-values, and raw data in supplementary files .
    Adhere to journal-specific guidelines for tables/figures (e.g., descriptive captions, error bars) .

Future Directions

Q. What novel methodologies could advance this compound’s therapeutic potential?

  • Methodological Answer : Explore:
  • AI-Driven Drug Design: Generative models to optimize this compound’s scaffold .
  • Organ-on-a-Chip: Microphysiological systems to predict human responses .
  • Real-World Evidence: Retrospective analyses of electronic health records for off-label efficacy signals .

Q. How can researchers identify biomarkers for this compound’s clinical response?

  • Methodological Answer : Conduct hypothesis-free screening via:
  • Proteomic Panels: Olink or SomaScan platforms .
  • GWAS: Genome-wide association studies in responder/non-responder cohorts .
    Validate candidates using ROC curves and multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3,5-Dibromo-4-methoxy-phenyl)-(2,3-dihydro-pyrido[4,3-b][1,4]oxazin-4-yl)-methanone
Epaminurad

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.